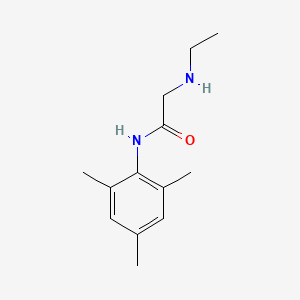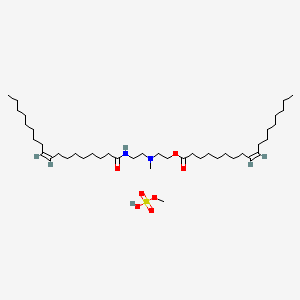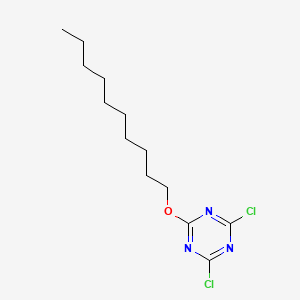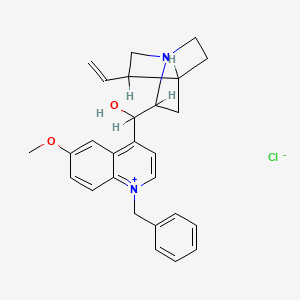
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- is a complex organic compound with a unique structure that includes an acetamide group, an ethylamino group, and a trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenylamine with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,4,6-trimethylphenyl)-: Lacks the ethylamino group.
Acetamide, 2-(methylamino)-N-(2,4,6-trimethylphenyl)-: Contains a methylamino group instead of an ethylamino group.
Uniqueness
Acetamide, 2-(ethylamino)-N-(2,4,6-trimethylphenyl)- is unique due to the presence of both the ethylamino and trimethylphenyl groups, which confer specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
2105-31-9 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(ethylamino)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C13H20N2O/c1-5-14-8-12(16)15-13-10(3)6-9(2)7-11(13)4/h6-7,14H,5,8H2,1-4H3,(H,15,16) |
InChI Key |
VQSNKUMXEBOSGS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)NC1=C(C=C(C=C1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrapotassium [(propylimino)bis(methylene)]diphosphonate](/img/structure/B12675387.png)


![4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12675397.png)









